molecular formula C19H17F2N3O4S B2734724 3-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide CAS No. 920193-70-0

3-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide

Cat. No. B2734724
CAS RN: 920193-70-0
M. Wt: 421.42
InChI Key: PYIWHJTTZDJNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H17F2N3O4S and its molecular weight is 421.42. The purity is usually 95%.
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Scientific Research Applications

Bioactivity and Enzyme Inhibition

Sulfonamide derivatives have been synthesized and studied for their bioactivity, including cytotoxicity against tumor cells and inhibition of enzymes like carbonic anhydrase. These compounds exhibit potential as anticancer agents due to their ability to inhibit specific isoforms of human carbonic anhydrase, which plays a role in various physiological processes including pH regulation and CO2 transport. Such inhibitors are valuable for designing anticancer strategies targeting tumor-specific isoforms of the enzyme (Gul et al., 2016).

COX-2 Inhibition for Pain Management

The selective inhibition of cyclooxygenase-2 (COX-2) by sulfonamide derivatives highlights their application in pain management and anti-inflammatory treatments. The introduction of a fluorine atom into these molecules has been shown to enhance COX-2 selectivity, offering insights into the design of potent and selective COX-2 inhibitors with potential applications in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Antimicrobial and Antifungal Applications

Sulfonamide compounds have been evaluated for their antimicrobial and antifungal activities. Specific derivatives have shown potent activity against a range of bacteria and fungi, suggesting their potential development into new antimicrobial agents. This includes the design and synthesis of novel compounds with enhanced activity and selectivity against pathogenic organisms (Tiwari et al., 2018).

Fluorescence and Sensing Applications

Sulfonamide derivatives have been utilized in the development of fluorescent probes for sensing applications. The design of specific fluorophores incorporating sulfonamide groups for the detection of metal ions like Zn2+ demonstrates the versatility of these compounds in creating sensitive and selective sensors for environmental and biological monitoring (Coleman et al., 2010).

Corrosion Inhibition

Research into the use of piperidine derivatives, including those with sulfonamide functional groups, in corrosion inhibition provides insights into their application in protecting metals against corrosion. These studies, involving quantum chemical calculations and molecular dynamics simulations, suggest that sulfonamide compounds can effectively bind to metal surfaces, offering protection against corrosion in industrial applications (Kaya et al., 2016).

properties

IUPAC Name

3-fluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O4S/c1-27-18-8-6-15(12-16(18)21)29(25,26)22-10-11-28-19-9-7-17(23-24-19)13-2-4-14(20)5-3-13/h2-9,12,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIWHJTTZDJNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide

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